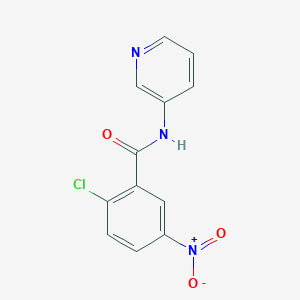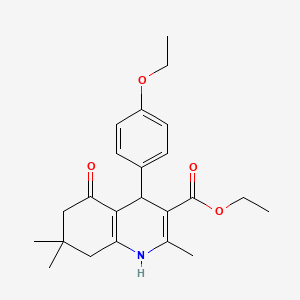
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenyl ring substituted with a hexyloxy group and a pyridine ring also substituted with a hexyloxy group at the carboxylate position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate typically involves the esterification of 4-(hexyloxy)phenol with 6-(hexyloxy)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light to produce reactive oxygen species that induce cell death.
Comparación Con Compuestos Similares
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate can be compared with other similar compounds such as:
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
4-(Hexyloxy)phenyl 4-(hexyloxy)benzamide: Contains an amide group instead of a carboxylate group.
4-(Hexyloxy)phenyl 4-(hexyloxy)benzyl alcohol: Features an alcohol group instead of a carboxylate group
The uniqueness of this compound lies in its combination of phenyl and pyridine rings with hexyloxy substitutions, providing distinct chemical and physical properties that are advantageous in various applications.
Propiedades
Fórmula molecular |
C24H33NO4 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 6-hexoxypyridine-3-carboxylate |
InChI |
InChI=1S/C24H33NO4/c1-3-5-7-9-17-27-21-12-14-22(15-13-21)29-24(26)20-11-16-23(25-19-20)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
Clave InChI |
FDISEODNYNEJEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11704202.png)

![(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11704216.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704228.png)
![N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11704230.png)


![6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B11704253.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)

![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)
![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)
